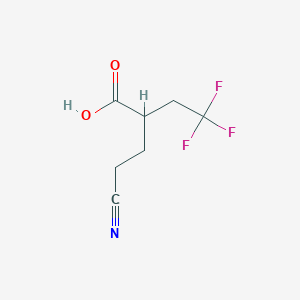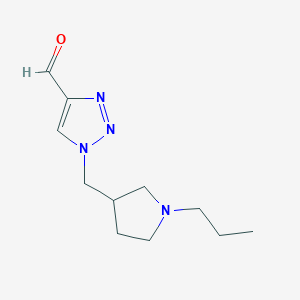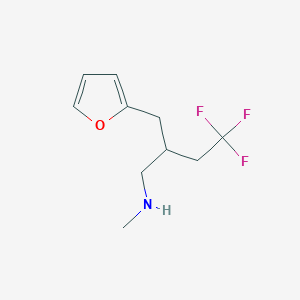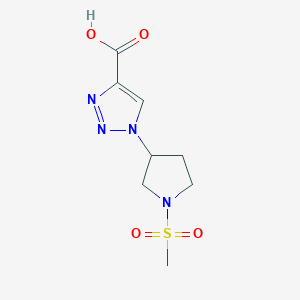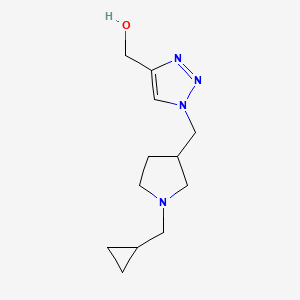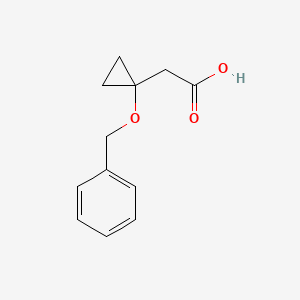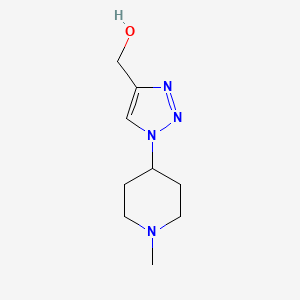
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as ‘CBZ-TAC’) is a novel, synthetic small molecule that has been developed for use in various scientific research applications. This compound has recently been the focus of numerous studies due to its unique structure, which allows it to interact with several different proteins and receptors in the body.
科学研究应用
CBZ-TAC has been studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer’s disease, as it could potentially block the breakdown of acetylcholine and help to improve cognitive function. Additionally, CBZ-TAC has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of several cancer cell lines.
作用机制
The exact mechanism of action of CBZ-TAC is still not fully understood, however, it is believed to interact with several different proteins and receptors in the body. It is thought to bind to acetylcholinesterase, which prevents the breakdown of acetylcholine and could potentially lead to an increase in cognitive function. Additionally, it is believed to interact with several other proteins and receptors, which could potentially lead to its anti-cancer effects.
Biochemical and Physiological Effects
CBZ-TAC has been studied for its potential effects on the body, and it has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. Additionally, it has been found to inhibit the growth of several cancer cell lines, which could potentially lead to anti-cancer effects.
实验室实验的优点和局限性
The use of CBZ-TAC in lab experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, which makes it a cost-effective choice for researchers. Additionally, it is a synthetic compound, which makes it easier to obtain and store than natural compounds. However, the exact mechanism of action of CBZ-TAC is still not fully understood, which can make it difficult to predict its effects in certain situations.
未来方向
The potential future directions for CBZ-TAC research are numerous. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of CBZ-TAC, such as its potential use as a treatment for Alzheimer’s disease and cancer. Finally, further research could be conducted to investigate the potential side effects of CBZ-TAC, in order to ensure its safety for use in humans.
属性
IUPAC Name |
1-[(1-cyclobutylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)6-8-4-14(5-8)9-2-1-3-9/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBXSAVRPXWRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




